Class-Level Physicochemical Advantage of Sulfoximines Over Sulfones and Sulfonamides
A comprehensive 2017 study compared the physicochemical and in vitro properties of sulfoximines against their sulfone and sulfonamide analogs. The sulfoximine functional group was found to be chemically stable and comparatively more polar, with a weakly basic character that often leads to favorable aqueous solubility, permeability, and metabolic stability. While this study did not include the specific tetrahydrothiopyran-4-yl analog, the class-level data demonstrate that sulfoximines occupy a distinct property space that cannot be replicated by sulfones or sulfonamides [1]. This provides a foundational rationale for selecting this compound class when project requirements demand enhanced polarity without sacrificing permeability.
| Evidence Dimension | Physicochemical property space (LogD, solubility, permeability, metabolic stability) |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred from class behavior. |
| Comparator Or Baseline | Sulfones and sulfonamides (class-level comparators). |
| Quantified Difference | Qualitative advantage reported; sulfoximines showed improved solubility-permeability balance and metabolic stability relative to matched sulfones/sulfonamides. |
| Conditions | Matched molecular pair analysis across multiple Boehringer Ingelheim drug discovery projects (see Frings et al., 2017). |
Why This Matters
This class-level evidence provides the strongest available justification for prioritizing a sulfoximine scaffold over traditional sulfur(VI) motifs when both polarity and metabolic robustness are design criteria.
- [1] M. Frings, C. Bolm, A. Blum, C. Gnamm. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 2017, 126, 225-245. DOI: 10.1016/j.ejmech.2016.09.091. View Source
